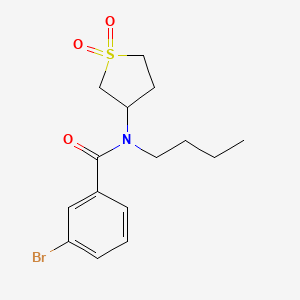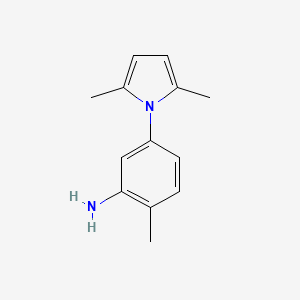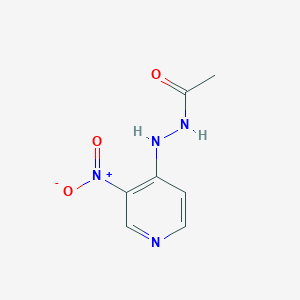
3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, also known as FPhBFA, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is not fully understood. However, studies have suggested that it may exert its effects through multiple pathways. In cancer cells, 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. In inflammation, 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to inhibit the activity of NF-κB and reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation, 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to protect against neuronal damage, reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is that it has shown promising results in preclinical studies for various diseases. However, there are also some limitations to using 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide in lab experiments. One limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Synthesis Methods
3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzoyl chloride with 2-aminophenol to produce 2-methoxybenzamide. The resulting compound is then reacted with 4-fluorophenol to produce 2-(4-fluorophenoxy)acetamide. Finally, the benzofuran ring is introduced by reacting 2-(4-fluorophenoxy)acetamide with 2-bromo-3-(2-bromoacetyl)benzofuran in the presence of a base.
Scientific Research Applications
3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurodegenerative disorder research, 3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
3-[[2-(4-fluorophenoxy)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-30-20-9-5-3-7-18(20)26-24(29)23-22(17-6-2-4-8-19(17)32-23)27-21(28)14-31-16-12-10-15(25)11-13-16/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTRFRNIARCVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

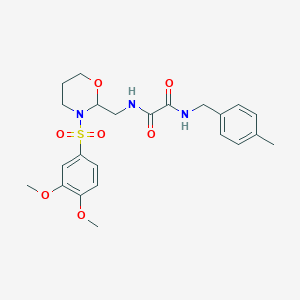
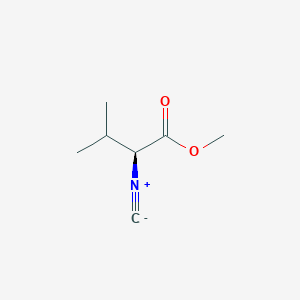

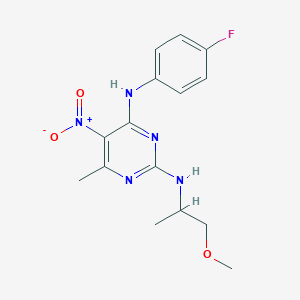
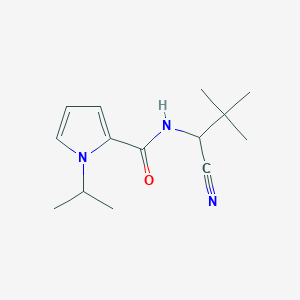
![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)
![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)
